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Executive Summary
IMMH001, also known as SYL930, is a novel, orally active, selective sphingosine-1-phosphate

(S1P) receptor modulator. It primarily targets the S1P receptor subtype 1 (S1P1), with

additional activity on S1P4 and S1P5. As a prodrug, IMMH001 is phosphorylated in vivo to its

active form, IMMH001-P, which then acts as a functional antagonist of the S1P1 receptor. This

antagonism induces the internalization and degradation of S1P1 receptors on lymphocytes,

preventing their egress from secondary lymphoid organs. The resulting sequestration of

lymphocytes in the lymph nodes leads to a reduction of circulating lymphocytes, thereby

mitigating the inflammatory cascade in autoimmune diseases. Preclinical studies have

demonstrated the therapeutic potential of IMMH001 in animal models of rheumatoid arthritis,

psoriasis, and autoimmune encephalitis. This document provides a comprehensive technical

overview of the IMMH001 S1P1 receptor modulation pathway, including its mechanism of

action, quantitative preclinical data, and detailed experimental protocols.

Core Mechanism of Action: S1P1 Receptor
Modulation
IMMH001's therapeutic effect is centered on its modulation of the S1P1 receptor, a G protein-

coupled receptor (GPCR) crucial for lymphocyte trafficking. The S1P gradient, with high
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concentrations in the blood and lymph and low concentrations in lymphoid organs, governs the

egress of lymphocytes from these tissues.

IMMH001 is a prodrug that is converted to its active phosphate metabolite, IMMH001-P, by

sphingosine kinases.[1] IMMH001-P then binds to S1P1 receptors on lymphocytes, acting as a

functional antagonist. This binding leads to the internalization and subsequent degradation of

the S1P1 receptor, rendering the lymphocytes unresponsive to the S1P gradient.[1][2] This

"trapping" of lymphocytes within the lymph nodes reduces the number of circulating

lymphocytes, including autoreactive T cells, that can migrate to sites of inflammation and cause

tissue damage in autoimmune diseases.

Quantitative Preclinical Data
The following tables summarize the key quantitative data from preclinical studies of IMMH001.

Table 1: In Vitro Receptor Activity of IMMH001-P
Receptor Subtype Assay Type EC50 (nM) Reference

S1P1 β-arrestin recruitment 12.4 [1]

S1P2 β-arrestin recruitment >1000 [1]

S1P3 β-arrestin recruitment >1000 [1]

S1P4 β-arrestin recruitment 19.8 [1]

S1P5 β-arrestin recruitment 29.4 [1]

Data from Jin et al., 2019. The EC50 values demonstrate the high selectivity of IMMH001-P for

S1P1, S1P4, and S1P5 over S1P2 and S1P3. The lack of activity at the S1P3 receptor is

significant, as S1P3 agonism is associated with adverse cardiovascular effects such as

bradycardia.[1]

Table 2: In Vivo Pharmacodynamic Effects of IMMH001
in Rodent Models
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Animal Model Species Dosage Effect Reference

Adjuvant-

Induced Arthritis
Rat 0.3, 1 mg/kg, p.o.

Significant

reduction in paw

swelling and

arthritis score.

Decreased levels

of pro-

inflammatory

cytokines (IL-1β,

IL-6, TNF-α) in

joints.

[1]

Collagen-

Induced Arthritis
Rat 0.3, 1 mg/kg, p.o.

Significant

inhibition of

disease

progression and

joint pathology.

[1]

Experimental

Autoimmune

Encephalomyeliti

s (EAE)

Rat
0.1, 0.3, 1 mg/kg,

p.o.

Dose-dependent

reduction in

peripheral blood

lymphocytes.

Significant

inhibition of EAE

progression and

histological

changes in the

central nervous

system.

[2]

Imiquimod-

induced

Psoriasis

Mouse
0.5, 1, 2 mg/kg,

p.o.

Significant

amelioration of

skin

inflammation,

scaling, and

thickness.

[3]

Propranolol-

induced

Guinea Pig 1, 3 mg/kg, p.o. Improvement in

psoriatic skin

[4]
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Psoriasis lesions.

Signaling Pathways and Experimental Workflows
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Caption: IMMH001-P binds to and activates the S1P1 receptor, leading to Gi protein-mediated

signaling and receptor internalization.

Experimental Workflow for In Vivo Efficacy Testing of
IMMH001
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Caption: A typical experimental workflow for evaluating the in vivo efficacy of IMMH001 in a

rodent model of autoimmune disease.

Logical Relationship of IMMH001's Mechanism to
Therapeutic Effect
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Caption: The logical progression from oral administration of IMMH001 to its therapeutic effect in

autoimmune diseases.
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Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the preclinical evaluation

of IMMH001.

S1P Receptor Functional Activity (β-arrestin
Recruitment Assay)
This assay measures the recruitment of β-arrestin to the S1P receptor upon agonist binding, a

hallmark of GPCR activation.

Cell Lines: CHO-K1 cells stably co-expressing a human S1P receptor subtype (S1P1, S1P2,

S1P3, S1P4, or S1P5) fused to a fragment of β-galactosidase (ProLink™ tag) and β-arrestin

fused to the complementary enzyme fragment (Enzyme Acceptor).

Assay Principle: Upon IMMH001-P binding to the S1P receptor, β-arrestin is recruited to the

intracellular domain of the receptor. This brings the two β-galactosidase fragments into close

proximity, allowing them to form an active enzyme. The activity of this reconstituted enzyme

is measured by the hydrolysis of a chemiluminescent substrate.

Protocol:

Cell Plating: Seed the engineered CHO-K1 cells into white, opaque 384-well microplates

and incubate overnight to allow for cell attachment.

Compound Preparation: Prepare serial dilutions of IMMH001-P in an appropriate assay

buffer.

Compound Addition: Add the diluted IMMH001-P to the cell plates and incubate for a

specified period (e.g., 90 minutes) at 37°C.

Substrate Addition: Add the chemiluminescent substrate solution to each well.

Signal Detection: Incubate the plates at room temperature in the dark for 60 minutes, then

measure the chemiluminescence using a plate reader.
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Data Analysis: Plot the luminescence signal against the log of the compound

concentration and fit the data to a four-parameter logistic equation to determine the EC50

value.

In Vivo Lymphocyte Counting (Flow Cytometry)
This method is used to quantify the number of circulating lymphocytes in peripheral blood

following IMMH001 administration.

Sample Collection: Collect whole blood samples from animals at various time points after

IMMH001 administration into tubes containing an anticoagulant (e.g., EDTA).

Antibody Staining:

Aliquot a fixed volume of whole blood into flow cytometry tubes.

Add a cocktail of fluorescently labeled antibodies specific for lymphocyte surface markers

(e.g., anti-CD3 for T cells, anti-CD45R/B220 for B cells).

Incubate the tubes in the dark at 4°C for 30 minutes.

Red Blood Cell Lysis:

Add a red blood cell lysis buffer to each tube and incubate for 10-15 minutes at room

temperature.

Centrifuge the tubes to pellet the white blood cells.

Aspirate the supernatant and wash the cell pellet with a suitable buffer (e.g., PBS with 1%

BSA).

Flow Cytometry Analysis:

Resuspend the cell pellets in buffer.

Acquire the samples on a flow cytometer.

Gate on the lymphocyte population based on forward and side scatter characteristics.
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Quantify the percentage and absolute number of different lymphocyte subsets based on

their fluorescence.

Data Analysis: Calculate the change in lymphocyte counts over time and in response to

different doses of IMMH001.

Adjuvant-Induced Arthritis (AIA) in Rats
A widely used animal model to evaluate the efficacy of anti-inflammatory and

immunosuppressive drugs for rheumatoid arthritis.

Induction of Arthritis:

Anesthetize female Lewis or Sprague-Dawley rats.

Inject a suspension of heat-killed Mycobacterium tuberculosis in mineral oil into the

subplantar region of one hind paw.

Treatment:

Begin oral administration of IMMH001, vehicle control, or a positive control (e.g.,

methotrexate) on a predetermined day post-adjuvant injection (e.g., day 7).

Continue daily dosing for a specified period (e.g., 14-21 days).

Efficacy Assessment:

Clinical Scoring: Regularly measure the paw volume of both the injected and contralateral

paws using a plethysmometer. Score the severity of arthritis in each paw based on a scale

that evaluates erythema, swelling, and joint stiffness.

Histopathology: At the end of the study, euthanize the animals and collect the ankle joints.

Fix, decalcify, and embed the joints in paraffin. Section and stain the tissues with

hematoxylin and eosin (H&E) to assess inflammation, pannus formation, cartilage

damage, and bone erosion.

Cytokine Analysis: Homogenize joint tissues to measure the levels of pro-inflammatory

cytokines (e.g., TNF-α, IL-1β, IL-6) using ELISA or multiplex assays.
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Conclusion
IMMH001 is a selective S1P1 receptor modulator that has demonstrated significant therapeutic

potential in preclinical models of various autoimmune diseases. Its mechanism of action,

centered on the sequestration of lymphocytes in secondary lymphoid organs, offers a targeted

approach to immunosuppression. The quantitative data presented herein underscore its

potency and selectivity, while the detailed experimental protocols provide a framework for its

continued investigation and development. Further clinical studies are warranted to establish the

safety and efficacy of IMMH001 in human autoimmune disorders.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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